
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- is a heterocyclic organic compound. It is characterized by a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two keto groups at positions 2 and 4. The compound is further substituted with a dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group, which adds complexity and potential functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group.
1,3,5-Triazine: A structurally related compound with a six-membered ring containing three nitrogen atoms.
Imidazole Derivatives: Compounds with a five-membered ring containing two nitrogen atoms, often exhibiting similar chemical reactivity.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88655-20-3 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[2-(4-propan-2-yloxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-11(2)20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
InChI Key |
JAQMRTNXRXJAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


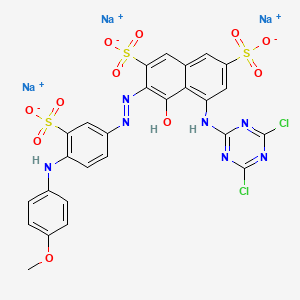
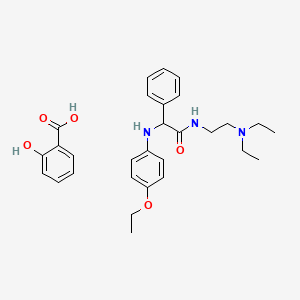

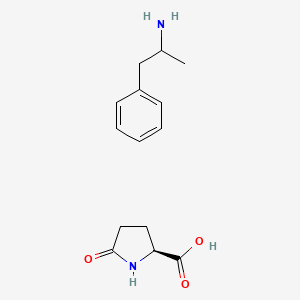
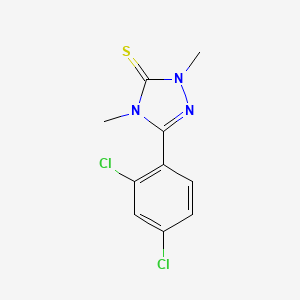
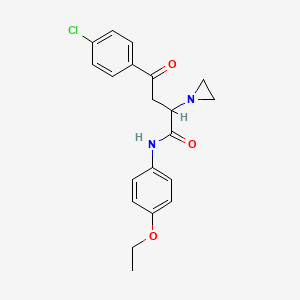

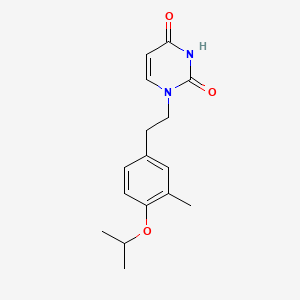
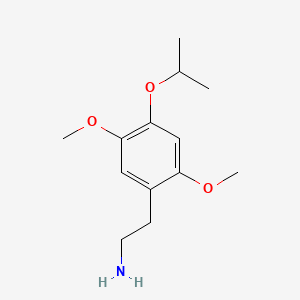
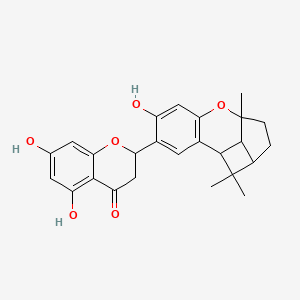
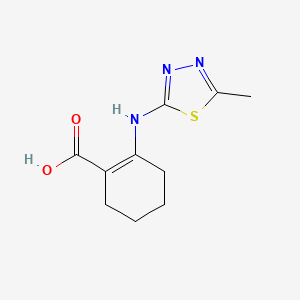
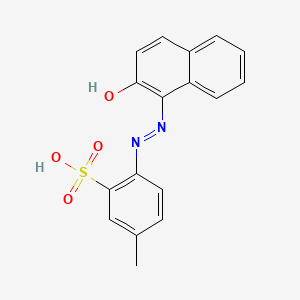
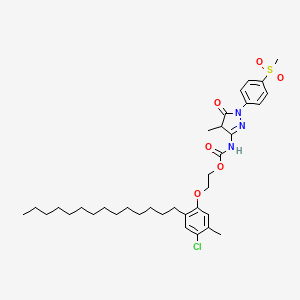
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
